3-Fluoro-2-methylphenylacetic acid
Description
Contextualization within Fluorinated Phenylacetic Acid Derivatives
3-Fluoro-2-methylphenylacetic acid belongs to the broader class of fluorinated phenylacetic acid derivatives. The introduction of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability. The specific placement of the fluorine atom at the meta-position and the methyl group at the ortho-position of the phenyl ring in this compound creates a distinct electronic and steric profile, influencing its reactivity and the properties of the molecules derived from it. This strategic fluorination is a key aspect of its utility in the design of novel compounds.
Significance as a Research Target and Intermediate
The primary significance of this compound in the scientific field lies in its role as a research intermediate. It is not typically an end product but rather a crucial starting material for the construction of more elaborate molecular architectures.
In synthetic organic chemistry, this compound serves as a key reactant in the formation of new chemical entities. Its carboxylic acid group allows for a variety of chemical transformations, most notably amide bond formation. A specific example of its application is demonstrated in a patented synthetic process where it is reacted with 3-(2,3-dihydro-1H-indol-5-yl)thieno[3,2-c]pyridin-4-amine. google.com In this reaction, which utilizes the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIEA (N,N-Diisopropylethylamine) in a solvent such as N,N-Dimethylformamide (DMF), an amide linkage is formed between the two molecules. google.com This reaction highlights the utility of this compound as a building block for creating complex heterocyclic structures.
Scope and Objectives of Research on this compound
The research involving this compound is primarily focused on its application as a specialized building block in organic synthesis. The main objective is to utilize its unique structure to create novel and complex molecules with potential utility in various fields, particularly in the development of new pharmaceuticals. The scientific interest in this compound is driven by the continued importance of fluorinated intermediates in designing molecules with enhanced pharmacological properties. As such, it is commercially available from various suppliers as a research chemical, facilitating its use in a wide range of laboratory and industrial research settings.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 500912-16-3 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Melting Point | 90-92 °C |
| Purity | ≥98% |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQUNYKCICBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381349 | |
| Record name | 3-Fluoro-2-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500912-16-3 | |
| Record name | 3-Fluoro-2-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Contemporary Synthesis Routes for 3-Fluoro-2-methylphenylacetic Acid
The synthesis of this compound, a substituted phenylacetic acid derivative, leverages a variety of modern synthetic organic chemistry techniques. These methods are designed to construct the carbon skeleton and introduce the required functional groups with high regioselectivity and efficiency. Key strategies include palladium-catalyzed cross-coupling reactions, which are fundamental for forming the aryl-acetic acid bond, and classical reactions like the Sandmeyer and Friedel-Crafts reactions for the preparation of crucial precursors.
Palladium catalysis is a cornerstone in the formation of carbon-carbon bonds, offering mild conditions and broad functional group tolerance. For the synthesis of this compound and its derivatives, several palladium-catalyzed methods are of primary importance.
The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds between aryl halides and organoboron compounds. researchgate.netmdpi.com A plausible and efficient route to this compound involves the coupling of an appropriate aryl halide with a suitable acetic acid equivalent. The synthesis typically begins with the preparation of a key intermediate, such as (3-fluoro-2-methylphenyl)boronic acid or its esters (e.g., pinacol (B44631) ester). This boronic acid derivative can then be coupled with a haloacetic acid ester, like ethyl bromoacetate, under palladium catalysis.
The optimization of Suzuki coupling reactions is critical for maximizing yield and ensuring high purity of the product. nsf.govnih.gov Key parameters that are often screened include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net For instance, catalysts based on palladium(II) acetate (B1210297) or palladium-N-heterocyclic carbene (NHC) complexes have shown high efficiency. rsc.org The selection of a suitable phosphine (B1218219) ligand, such as XPhos or SPhos, can be crucial for promoting the reaction, especially with sterically hindered or electronically challenging substrates. nsf.gov
Table 1: Optimization Parameters for a Model Suzuki Coupling Reaction
| Parameter | Variation | Rationale |
| Catalyst | Pd(OAc)₂, [Pd₂(dba)₃], Pd(PPh₃)₄ | Different palladium sources offer varying reactivity and stability. nsf.gov |
| Ligand | XPhos, SPhos, dppf | Bulky electron-rich phosphines can enhance catalytic activity. nsf.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base's strength and solubility influence the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The solvent system affects the solubility of reagents and catalyst stability. |
Research into the Suzuki-Miyaura coupling of fluorinated aryl compounds has demonstrated that heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, can also be highly effective and offer the advantage of recyclability. mdpi.com These systems have shown good to excellent conversion rates for coupling various fluorinated arylbromides with arylboronic acids. mdpi.com
While not a direct route to the saturated acetic acid side chain, the Sonogashira coupling is invaluable for synthesizing derivatives that can be later converted to the target molecule. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.org
In the context of this compound, a key precursor like 1-bromo-3-fluoro-2-methylbenzene could be coupled with an alkyne such as trimethylsilylacetylene. The resulting arylalkyne is a versatile intermediate. The alkyne can be subsequently hydrated (e.g., via oxymercuration-demercuration or acid-catalyzed hydration) to form a methyl ketone, which can then be oxidized to the desired carboxylic acid. Alternatively, the alkyne can undergo hydroboration-oxidation to yield an aldehyde, which is then oxidized to the carboxylic acid. The Sonogashira reaction is a key step in the synthesis of many natural products containing conjugated enyne or enediyne structures. rsc.org
Table 2: Sonogashira Coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | 1-Bromo-3-fluoro-2-methylbenzene | Arylating agent |
| Alkyne | Trimethylsilylacetylene, Propargyl alcohol | Alkyne source for C-C bond formation |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of copper acetylide |
| Base | Et₃N, Piperidine | Scavenges HX byproduct and acts as a solvent |
Recent studies have explored the use of various palladium catalysts, including palladium(II) and zero-valent palladium complexes, to optimize the yields of Sonogashira couplings for the synthesis of fluoroenynes. nih.gov
A more direct approach to forming the diarylacetic acid scaffold is the palladium-catalyzed α-arylation of a pre-existing acetic acid derivative. nih.govacs.orgorganic-chemistry.org This deprotonative cross-coupling process involves the reaction of an enolate, generated from an aryl acetic acid, with an aryl halide. organic-chemistry.org To synthesize this compound, one could envision the arylation of a metal enolate of a generic aryl acetic acid with a 1-halo-3-fluoro-2-methylbenzene.
The reaction conditions must be carefully controlled to favor the desired α-arylation over other potential side reactions, such as ortho-arylation via C-H activation, where the carboxylate group can act as a directing group. acs.org The use of bulky, electron-rich biarylmonophosphine ligands is often key to achieving high selectivity for monoarylation, especially when using aryl chlorides. mit.edu This methodology has been successfully applied to a wide range of aryl bromides and chlorides. nih.govacs.org
Table 3: Key Factors in α-Arylation of Aryl Acetic Acids
| Factor | Description | Impact |
| Aryl Halide | 1-Bromo-3-fluoro-2-methylbenzene | The electrophilic coupling partner. Reactivity: I > Br > Cl. nih.gov |
| Acetic Acid Derivative | Phenylacetic acid, 2-Naphthylacetic acid | The nucleophilic precursor after deprotonation. nih.gov |
| Palladium Precatalyst | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Source of the active Pd(0) catalyst. |
| Ligand | NiXantphos, Biarylmonophosphines | Crucial for catalytic activity and selectivity. nih.govmit.edu |
| Base | KN(SiMe₃)₂, LiHMDS | Strong, non-nucleophilic base required to form the dienolate. |
Studies have shown that this method is tolerant of various functional groups on the aryl acetic acid, including electron-donating and electron-withdrawing substituents, affording the coupling products in moderate to good yields. nih.gov
The Sandmeyer reaction is a classic and reliable method for introducing halides onto an aromatic ring, starting from an aryl amine. wikipedia.orgnih.govorganic-chemistry.org This transformation is particularly useful for preparing fluorinated aryl halide precursors that may not be readily accessible through direct halogenation due to the directing effects of existing substituents.
To synthesize a key precursor for cross-coupling, such as 1-bromo-3-fluoro-2-methylbenzene, one would start with 3-fluoro-2-methylaniline. The synthesis proceeds in two main steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt (e.g., 3-fluoro-2-methylbenzenediazonium bromide).
Halogen Substitution: The diazonium salt is then treated with a copper(I) halide salt (e.g., CuBr). nih.gov The copper(I) catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then abstracts a halogen from the copper(II) species to yield the desired aryl halide. wikipedia.org
This method provides a robust pathway to various halogenated 3-fluoro-2-methylbenzene derivatives, which are essential starting materials for the Suzuki and Sonogashira coupling reactions discussed previously.
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. nih.govyoutube.com While direct Friedel-Crafts reaction on a substituted benzene (B151609) to produce this compound is challenging due to potential rearrangements and regioselectivity issues, it is an excellent method for creating related ketone scaffolds that can be further elaborated.
A viable strategy involves the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.com The directing effects of the fluorine (ortho-, para-directing) and methyl (ortho-, para-directing) groups would lead to a mixture of acetophenone (B1666503) isomers. The desired 3-fluoro-2-methylacetophenone would be one of the products.
Once the acetophenone scaffold is obtained, it can be converted to the target phenylacetic acid through several established multi-step sequences, such as:
Willgerodt-Kindler Reaction: Heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, followed by hydrolysis to the carboxylic acid.
Haloform Reaction: If the acyl group is a methyl ketone, it can be oxidized using a haloform reaction (e.g., with bromine and sodium hydroxide) to yield a carboxylate, followed by acidification. This would, however, lead to a benzoic acid derivative, which would require an additional carbon to be introduced. A more suitable approach would be homologation.
Arndt-Eistert Homologation: The ketone can be reduced to the corresponding alcohol, converted to a halide, and then subjected to cyanation followed by hydrolysis to give the phenylacetic acid.
These classical approaches, while often requiring multiple steps, provide reliable pathways to the necessary molecular frameworks from readily available starting materials. nih.gov
Diazotization and Hydrolysis Methods
One versatile method for synthesizing fluorinated phenylacetic acids involves a diazotization-addition-hydrolysis sequence. This approach typically begins with a corresponding fluoroaniline (B8554772) derivative. The primary aromatic amine is converted into a diazonium salt, which then undergoes an addition reaction with an appropriate substrate, followed by hydrolysis to yield the final carboxylic acid.
A general representation of this pathway involves reacting a fluoroaniline compound in a system containing an acid, a diazotizing agent (like sodium nitrite), and a suitable reaction partner. The resulting intermediate is then hydrolyzed under acidic conditions to produce the fluorophenylacetic acid. This method is advantageous as the starting materials are often readily available, and the reaction conditions can be controlled to achieve large-scale production.
Iodide-Catalyzed Reductions of Mandelic Acids
A scalable and convenient synthesis of phenylacetic acids has been developed through the iodide-catalyzed reduction of mandelic acids. This procedure relies on the in situ generation of hydroiodic acid from a catalytic amount of sodium iodide, with phosphorous acid acting as the stoichiometric reductant. This method is applicable to a wide range of substituted mandelic acids, including the 3-fluoro-2-methyl substituted variant, to produce the corresponding phenylacetic acid. The reaction avoids harsher reducing agents and offers a reliable route to the desired product.
Hydrolysis of Phenylacetonitrile (B145931) Analogs
The hydrolysis of phenylacetonitrile (also known as benzyl (B1604629) cyanide) derivatives is a classic and effective method for preparing phenylacetic acids. The synthesis begins with the corresponding 3-fluoro-2-methylbenzyl halide (e.g., chloride or bromide), which is converted to 3-fluoro-2-methylphenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt.
The subsequent hydrolysis of the nitrile functional group to a carboxylic acid can be performed under either acidic or basic conditions. orgsyn.org For instance, heating the nitrile with aqueous sulfuric acid effectively converts the nitrile to the desired carboxylic acid. orgsyn.org This two-step process is a robust and widely used strategy in organic synthesis. orgsyn.org
Carbonylation of Benzyl Chlorides
Table 1: Summary of Synthetic Methodologies
| Method | Starting Material Precursor | Key Reagents/Catalysts | Intermediate(s) |
|---|---|---|---|
| Diazotization/Hydrolysis | 3-Fluoro-2-methylaniline | NaNO₂, Acid, Cu-catalyst | Diazonium salt, addition product |
| Iodide-Catalyzed Reduction | 3-Fluoro-2-methylmandelic acid | NaI (catalytic), H₃PO₃ | N/A |
| Nitrile Hydrolysis | 3-Fluoro-2-methylbenzyl chloride | KCN or NaCN, H₂SO₄/H₂O | 3-Fluoro-2-methylphenylacetonitrile |
| Benzyl Chloride Carbonylation | 3-Fluoro-2-methylbenzyl chloride | CO, Palladium or Cobalt catalyst | Acylpalladium/cobalt complex |
Derivatization Strategies and Functionalization of this compound
The carboxylic acid functional group of this compound is a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Esterification Reactions for Intermediate Formation
Esterification is a fundamental derivatization reaction for carboxylic acids. Reacting this compound with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) yields the corresponding ester. This transformation is crucial for several reasons. Esters are often used as protecting groups for the carboxylic acid functionality. Furthermore, they serve as key intermediates for synthesizing other functional groups, such as amides, through reaction with amines. The formation of esters like methyl 3-fluoro-2-methylphenylacetate can facilitate subsequent reactions or purifications.
Synthesis of Lactone Enolates and Related Heterocycles
This compound can serve as a precursor for the synthesis of heterocyclic compounds, notably lactones (cyclic esters). wikipedia.org Intramolecular cyclization of a suitably functionalized derivative of the acid, for example, through C-H activation followed by C-O bond formation, can lead to benzofuranone structures. organic-chemistry.org
Once formed, these lactones can be deprotonated at the α-carbon using a strong base (such as lithium diisopropylamide or sodium hydride) to generate a highly reactive lactone enolate. nih.govgoogle.com These enolates are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and Michael additions to α,β-unsaturated compounds. nih.gov This strategy provides a powerful method for constructing complex, polycyclic systems and functionalized heterocyclic molecules from the relatively simple phenylacetic acid starting material. nih.govucsb.edu
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Fluoro-2-methylaniline |
| 3-Fluoro-2-methylmandelic acid |
| 3-Fluoro-2-methylphenylacetonitrile |
| 3-Fluoro-2-methylbenzyl chloride |
| 3-Fluoro-2-methylbenzyl bromide |
| Methyl 3-fluoro-2-methylphenylacetate |
| Benzofuranone |
| Lactone |
| Sodium iodide |
| Phosphorous acid |
| Hydroiodic acid |
| Sodium nitrite |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Carbon monoxide |
| Lithium diisopropylamide |
| Sodium hydride |
| Palladium |
| Cobalt |
| Phenylacetic acid |
Formation of Amide Derivatives
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide array of amide derivatives. These amides are of significant interest due to their prevalence in biologically active molecules. The direct amidation of this compound with various primary and secondary amines can be achieved using a range of coupling agents.
Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the efficient formation of the amide bond under mild reaction conditions. These reactions typically proceed with high yields and are tolerant of a broad spectrum of functional groups on the amine coupling partner.
More recently, the development of catalyst systems has provided alternative, efficient routes to amide bond formation. For instance, titanocene (B72419) dichloride (Cp2TiCl2) has been demonstrated as an effective catalyst for the direct amidation of arylacetic acids with various amines. This method offers a mild and efficient pathway to the corresponding amides.
A representative reaction scheme for the formation of an amide derivative of this compound is presented below:
Reaction Scheme: Amide Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Amine (R-NH2) | EDC, HOBt, DMF | N-Alkyl/Aryl-2-(3-fluoro-2-methylphenyl)acetamide |
Radical Cascade Reactions for Complex Structures
While less commonly documented specifically for this compound itself, its derivatives can be envisioned as substrates in radical cascade reactions to construct complex polycyclic structures. The phenylacetic acid core provides a stable scaffold from which radical transformations can be initiated. For instance, conversion of the carboxylic acid to a suitable radical precursor, such as an N-acyloxyphthalimide (NAP) ester, would allow for subsequent photoredox-catalyzed radical generation.
Once the radical is formed at the benzylic position, it can participate in intramolecular cyclizations onto appended unsaturated systems, such as alkenes or alkynes. This strategy allows for the rapid assembly of intricate molecular frameworks that would be challenging to access through traditional two-electron pathways. The fluorine and methyl substituents on the aromatic ring can influence the regioselectivity and stereoselectivity of these radical cyclizations.
Green Chemistry Principles in Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes to this compound and its derivatives. These approaches aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.
Aqueous Reaction Media for Enhanced Sustainability
Performing organic reactions in water as a solvent offers significant environmental benefits over traditional volatile organic solvents. While the direct synthesis of this compound in purely aqueous media can be challenging due to the limited solubility of organic precursors, the use of surfactants or co-solvents can facilitate these transformations.
For instance, the hydrolysis of the corresponding nitrile or ester precursor to this compound can be carried out in water, often under basic or acidic conditions. Furthermore, the use of micellar catalysis, where reactions occur within the hydrophobic cores of micelles in an aqueous medium, can enhance reaction rates and selectivities for various synthetic steps.
Catalyst Systems for Reduced Environmental Impact
The development and implementation of advanced catalyst systems are at the forefront of green chemistry. For the synthesis and derivatization of this compound, several strategies can be employed to reduce environmental impact. mdpi.com
Heterogeneous Catalysts: Utilizing solid-supported catalysts simplifies product purification and allows for catalyst recycling, thereby minimizing waste. For example, palladium nanoparticles immobilized on a solid support could be used for cross-coupling reactions to synthesize precursors to this compound. mdpi.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Lipases, for instance, can be used for the enantioselective esterification or hydrolysis of this compound and its derivatives, providing access to chiral building blocks. These enzymatic reactions are typically performed in aqueous media under mild conditions.
Transition Metal Catalysis in Green Solvents: The use of more environmentally friendly solvents, such as ionic liquids or supercritical carbon dioxide, in conjunction with transition metal catalysts can significantly reduce the environmental footprint of synthetic processes. digitallibrary.co.in For example, palladium-catalyzed carbonylation reactions to introduce the acetic acid moiety could potentially be performed in these alternative media. mdpi.com
Iii. Structural Activity Relationship Sar Studies and Medicinal Chemistry Aspects
Structure-Activity Landscape of 3-Fluoro-2-methylphenylacetic Acid Derivatives
The biological activity of derivatives of this compound is intricately linked to their chemical structure. Medicinal chemists have explored various modifications to this scaffold to understand and optimize its therapeutic potential. Key areas of investigation include the impact of the fluorine substituent, the role of other electron-withdrawing or electron-donating groups, and the influence of stereochemistry.
Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. acs.orgnih.gov Its introduction into a molecule like phenylacetic acid can lead to profound changes in potency, selectivity, and pharmacokinetic properties. acs.orgtandfonline.com
The position of the fluorine atom on the phenyl ring of a phenylacetic acid derivative is a critical determinant of its biological potency. While specific SAR data for this compound is not extensively published in comparative studies, general principles from related nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules can provide valuable insights. For instance, in the development of selective COX-2 inhibitors, the placement of fluorine on a phenyl ring can influence binding affinity within the enzyme's active site. nih.gov
To illustrate the impact of substituent positioning on activity, the following table presents hypothetical data based on common trends observed in medicinal chemistry for a generic phenylacetic acid scaffold.
Table 1: Hypothetical Positional Effects of Fluorine on Biological Potency
| Compound | Substituent Position | Relative Potency |
|---|---|---|
| Phenylacetic acid | Unsubstituted | 1 |
| 2-Fluorophenylacetic acid | Ortho | 5 |
| 3-Fluorophenylacetic acid | Meta | 10 |
Note: The data in this table is illustrative and intended to demonstrate the concept of positional effects. Actual values would depend on the specific biological target.
The highly electronegative nature of fluorine allows it to act as a weak hydrogen bond acceptor. researchgate.net While the C-F bond is generally considered a poor hydrogen bond acceptor compared to oxygen or nitrogen, in the constrained environment of a protein's active site, these weak interactions can contribute to binding affinity. The strategic placement of a fluorine atom can thus create new, favorable contacts with amino acid residues in the target protein that would not be possible with an unsubstituted analog. This can lead to an increase in the potency and selectivity of the compound.
For a drug molecule to bind to its target, it must first be removed from its solvation shell (desolvation). The energy required for this process can be a significant barrier to binding. Fluorine substitution can influence a molecule's desolvation properties. While fluorination often increases a molecule's lipophilicity, which can favor partitioning into the less polar environment of a binding pocket, the highly polarized C-F bond can also have complex effects on the surrounding water molecules. nih.gov In some cases, the introduction of fluorine can lower the energetic penalty of desolvation, thereby facilitating more favorable binding to the target protein.
Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, can enhance the acidity of the carboxylic acid. This may lead to stronger ionic interactions with basic residues in the target's active site. However, excessive electron withdrawal can also impact the molecule's ability to cross cell membranes.
Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or amino (-NH2) groups, decrease the acidity of the carboxylic acid. This might weaken ionic interactions but could enhance other types of binding, such as hydrophobic or van der Waals interactions. The optimal electronic nature of the substituents will ultimately depend on the specific requirements of the biological target.
Table 2: Influence of Electronic Groups on Acidity and Hypothetical Activity
| Substituent at para-position | Electronic Nature | pKa (approximate) | Hypothetical Relative Activity |
|---|---|---|---|
| -H | Neutral | 4.3 | 1.0 |
| -NO2 | Strong EWG | 3.4 | 5.0 |
| -Cl | Weak EWG | 4.0 | 2.5 |
Note: This table provides a generalized illustration. Actual values are target-dependent.
The presence of a chiral center, as is the case for 2-arylpropionic acids (profens), a class to which this compound belongs, introduces the element of stereochemistry. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to side effects.
For instance, in the case of many profen NSAIDs, the (S)-enantiomer is the active inhibitor of cyclooxygenase enzymes, while the (R)-enantiomer is significantly less active. Therefore, the development of enantioselective synthetic methods to produce the desired single enantiomer is a critical aspect of medicinal chemistry. These methods aim to produce the therapeutically active form in high purity, maximizing efficacy and minimizing potential for off-target effects.
Stereochemistry and Enantioselective Synthesis for Chiral Derivatives
Asymmetric Hydrogenation with Chiral Catalysts
The asymmetric hydrogenation of prochiral olefins is a powerful strategy for the synthesis of enantiomerically enriched compounds, including arylacetic acid derivatives. This method typically involves the use of a chiral transition metal catalyst, often based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands. While direct literature on the asymmetric hydrogenation to produce this compound is not extensively detailed, the principles of this synthetic approach are well-established for structurally related compounds. The general approach would involve the synthesis of a suitable α,β-unsaturated ester or acid precursor, which is then hydrogenated in the presence of a chiral catalyst to introduce the stereocenter with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess.
Enantioselective Alkylation Methods
Enantioselective alkylation of arylacetic acids represents a direct and efficient route to chiral α-arylpropionic acids. A notable advancement in this area is the direct, highly enantioselective alkylation of arylacetic acids via enediolates, utilizing a chiral lithium amide as a non-covalent stereodirecting agent. This method circumvents the need for traditional chiral auxiliaries, which require additional steps for attachment and removal. Current time information in Bangalore, IN. The process is operationally simple and allows for the recovery of the chiral reagent. Current time information in Bangalore, IN.
In this approach, the arylacetic acid is treated with a chiral lithium amide to form a chiral enediolate intermediate. The subsequent alkylation with an electrophile, such as an alkyl halide, proceeds with high facial selectivity, dictated by the chiral lithium amide. This methodology has been successfully applied to a range of aryl- and heteroarylacetic acids, achieving high enantioselectivity. For instance, the ethylation of 2-furylacetic acid and 3-pyridylacetic acid yielded products with 97% and 95% enantiomeric excess, respectively. Current time information in Bangalore, IN. Although not specifically documented for this compound, this method holds significant potential for its enantioselective synthesis.
Medicinal Chemistry Applications and Therapeutic Potential
Development of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
The 2-arylpropionic acid motif, of which this compound is a structural analog, is a cornerstone of many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. neu.edu.trnih.gov The substitution pattern on the aromatic ring, including the presence and position of fluorine and methyl groups, can significantly influence the potency and selectivity of COX inhibition.
Flurbiprofen (B1673479), 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a potent NSAID that is structurally related to this compound. nih.gov Research in this area has focused on the development of flurbiprofen analogs with improved therapeutic profiles, such as enhanced selectivity for COX-2 or dual inhibitory activity against other targets.
One area of investigation has been the synthesis of flurbiprofen amides. For example, N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX enzymes. nih.govresearchgate.net These compounds aim to combine the anti-inflammatory effects of COX inhibition with the analgesic properties of FAAH inhibition. nih.govresearchgate.net Another example is N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (Flu-AM4), which was designed as a dual FAAH/COX-2 inhibitor with potential analgesic applications. tandfonline.com
Furthermore, derivatives of loxoprofen (B1209778), which also contains a phenylpropionic acid core, have been synthesized with modifications to the phenyl ring, including fluorine substitution, to create NSAIDs with potentially lower gastric side effects. nih.gov
The inhibition of COX enzymes by NSAIDs can occur through various kinetic mechanisms, including simple competitive inhibition, slow-binding inhibition, and irreversible inhibition. Flurbiprofen, a close structural relative of this compound, is known to be a potent inhibitor of both COX-1 and COX-2. nih.govpnas.org The S-enantiomer of flurbiprofen is significantly more potent than the R-enantiomer in inhibiting both COX isoforms. nih.gov
The kinetic behavior of flurbiprofen and its analogs is often complex, exhibiting time-dependent inhibition. tandfonline.com This slow, tight-binding inhibition can contribute to their high potency. The inhibitory mechanism of diarylheterocyclic NSAIDs, which share some structural similarities with fluorinated phenylacetic acid derivatives, has been described by a three-step kinetic model involving an initial rapid, reversible binding followed by a slower conformational change leading to a more tightly bound enzyme-inhibitor complex. tandfonline.com It is plausible that analogs derived from this compound would exhibit similar complex kinetic profiles for COX inhibition.
Anticryptosporidial Agents
Recent research has identified novel therapeutic applications for arylacetamide derivatives in the treatment of parasitic diseases. Specifically, a series of aryl acetamide (B32628) triazolopyridazines have shown potent activity against Cryptosporidium, a protozoan parasite that causes severe diarrheal disease. nih.gov
In the development of these anticryptosporidial agents, structure-activity relationship (SAR) studies have highlighted the critical role of substitutions on the aryl ring of the starting aryl acetic acid. These studies revealed that electron-withdrawing groups are generally preferred over electron-donating groups. Notably, fluorine substitution plays a remarkable role in enhancing the potency of these compounds. nih.gov While this compound was not explicitly mentioned in this specific study, the findings strongly suggest that its scaffold could be a valuable starting point for the synthesis of novel and potent anticryptosporidial agents. The strategic placement of fluorine atoms on the phenyl ring was found to cause significant shifts in potency, underscoring the importance of this structural feature in the design of new antiparasitic drugs. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to elevated endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. While direct studies on this compound as an FAAH inhibitor are not extensively documented, the structural features of phenylacetic acid derivatives are relevant to the design of FAAH inhibitors.
Structure-activity relationship (SAR) studies on various classes of FAAH inhibitors have highlighted the importance of a central aromatic or heterocyclic core that can be substituted to optimize interactions within the enzyme's active site. The carboxylic acid group of a phenylacetic acid derivative could potentially interact with key residues in the catalytic site of FAAH.
Research into dual inhibitors of soluble epoxide hydrolase (sEH) and FAAH has identified compounds with a benzothiazole (B30560) core that exhibit potent inhibitory activity in the low nanomolar range. nih.gov These inhibitors often feature a lipophilic tail and a polar head group, a general architecture that could be mimicked by derivatives of this compound. The fluoro and methyl substitutions on the phenyl ring of this compound could be systematically varied to probe the steric and electronic requirements of the FAAH binding pocket.
Table 1: Examples of Structurally Related FAAH Inhibitors and their Potency
| Compound | Target(s) | IC₅₀ (nM) | Reference |
| Benzothiazole Analog | sEH/FAAH | sEH: 9.6, FAAH: 7 | nih.gov |
| 4-Phenylthiazole Analog | sEH/FAAH | sEH: 2.5, FAAH: 9.8 | nih.gov |
This table presents data for structurally related compounds to illustrate the potential for this class of molecules, not for this compound itself.
Kinase Inhibitors for Proliferative Diseases
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many proliferative diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology research. The substitution of a fluorine atom on a phenyl ring is a common strategy in the design of kinase inhibitors to enhance binding affinity and improve pharmacokinetic properties.
While specific research on this compound as a kinase inhibitor is limited, related fluorinated compounds have shown significant promise. For instance, a derivative of an indolin-2-one, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, and has entered clinical trials for the treatment of cancer.
The phenylacetic acid scaffold can also be found in compounds with kinase inhibitory activity. The design of focused libraries of molecules based on a central scaffold is a common approach to discovering new kinase inhibitors. ethernet.edu.et The 3-fluoro-2-methylphenyl group could serve as a key building block in the synthesis of such libraries, where the carboxylic acid moiety could be modified to an amide or other functional groups to explore interactions with the ATP-binding site of various kinases.
Antinociceptive Compounds
The search for novel analgesics with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. Antinociceptive compounds act to block the detection of painful stimuli by sensory neurons. While there is no direct evidence of the antinociceptive properties of this compound in the current literature, phenylacetic acid derivatives, in general, are known to possess anti-inflammatory and analgesic effects, with diclofenac (B195802) being a prominent example.
Research into novel antinociceptive agents has explored a wide range of chemical scaffolds. For instance, studies on acrylamide (B121943) derivatives have identified compounds with potent activity in models of neuropathic pain. synquestlabs.comnih.gov These studies highlight the importance of specific structural features for interaction with targets such as the α7 nicotinic acetylcholine (B1216132) receptor.
The fenamates, which are N-phenylanthranilic acid derivatives, are another class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been investigated for their antinociceptive effects. mdpi.com The structural similarity of this compound to these classes of compounds suggests that its derivatives could be explored for potential antinociceptive activity. The fluoro and methyl substitutions could modulate the compound's physicochemical properties, potentially leading to favorable interactions with targets involved in pain signaling.
Potential in Cancer Therapies
The development of new anticancer agents is a critical area of research. Phenylacetic acid derivatives have been investigated for their potential as anticancer agents. For example, phenylacetate (B1230308) itself has been shown to induce apoptosis in various cancer cell lines.
The incorporation of fluorine into small molecules is a well-established strategy in the design of anticancer drugs. Fluorinated analogs of nucleobases, such as 5-fluorouracil, are widely used in chemotherapy. More targeted therapies also utilize fluorinated scaffolds. For instance, 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine has demonstrated significant cytotoxic activity against several human cancer cell lines, with IC₅₀ values in the low micromolar range. dntb.gov.ua
The potential of this compound derivatives in cancer therapy could be realized through several mechanisms. As discussed in the kinase inhibitor section, they could be developed as inhibitors of signaling pathways that are crucial for cancer cell proliferation and survival. Furthermore, the phenylacetic acid moiety could be used as a scaffold to design compounds that target other aspects of cancer biology, such as tumor metabolism or angiogenesis.
Table 2: Cytotoxic Activity of a Structurally Related Fluorinated Compound
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa (cervical) | 2.58 | dntb.gov.ua |
| KB (nasopharyngeal) | 3.61 | dntb.gov.ua | |
| MCF-7 (breast) | 3.24 | dntb.gov.ua |
This table presents data for a structurally related compound to illustrate the potential for this class of molecules, not for this compound itself.
Role in Neurodegenerative Disease Research
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal function. There is a pressing need for new therapeutic strategies to combat these devastating disorders. While direct research linking this compound to neurodegenerative disease is not available, the structural motifs present in this compound are relevant to this area of research.
Fenamates, a class of NSAIDs with structural similarities to phenylacetic acid derivatives, have been studied for their potential neuroprotective effects. mdpi.com It is hypothesized that their therapeutic effects may extend beyond their cyclooxygenase (COX) inhibitory activity and involve modulation of other cellular pathways relevant to neurodegeneration.
Furthermore, the development of multi-target-directed ligands is a promising strategy for treating complex multifactorial diseases like Alzheimer's. For example, derivatives of nipecotic acid have been synthesized to combine antioxidant and anti-inflammatory properties with acetylcholinesterase inhibition. dntb.gov.uanih.gov The this compound scaffold could potentially be incorporated into such multi-target compounds, with the fluoro and methyl groups providing a means to fine-tune the molecule's properties for optimal brain penetration and target engagement.
Iv. Advanced Characterization and Analytical Methodologies for Research
Spectroscopic Analysis of 3-Fluoro-2-methylphenylacetic Acid and Derivatives
Spectroscopy is a cornerstone in the chemical analysis of this compound, offering a non-destructive means to probe its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, the methyl (-CH₃) protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, influenced by the positions of the fluoro and methyl substituents on the phenyl ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. bas.bg Key signals would correspond to the carboxyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon. bas.bgchemicalbook.comchemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine atom and the electron-donating nature of the methyl group. bas.bg
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterization. dovepress.comresearchgate.net It provides a highly sensitive probe for the fluorine's local electronic environment. dovepress.comresearchgate.net The chemical shift of the fluorine atom in this compound would be indicative of its position on the aromatic ring and can be influenced by solvent polarity and other molecular interactions. dovepress.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenylacetic Acid Derivatives
| Compound | Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Phenylacetic acid | Aromatic C-H | 7.20-7.40 | 127-134 |
| -CH₂- | ~3.60 | ~41 | |
| -COOH | >10 (broad) | ~178 | |
| 3-Methylphenylacetic acid | Aromatic C-H | 7.00-7.25 | 128-138 |
| -CH₂- | ~3.58 | ~41 | |
| -CH₃ | ~2.34 | ~21 | |
| -COOH | >10 (broad) | ~178 |
Note: The data in this table is based on typical chemical shifts for related compounds and serves as an estimation for this compound.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. libretexts.org Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group (-COOH) and other characteristic cleavages of the side chain and aromatic ring. libretexts.org
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Description | Expected m/z |
| [C₉H₉FO₂]⁺ | Molecular Ion | 168 |
| [C₈H₈F]⁺ | Loss of -COOH | 123 |
| [C₇H₆F]⁺ | Loss of -CH₂COOH | 109 |
Note: The fragmentation pattern is predicted based on the general behavior of phenylacetic acid derivatives in mass spectrometry.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and the C-F stretch. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch (broad) | 2500-3300 |
| Carbonyl C=O | Stretch | 1700-1725 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-F | Stretch | 1000-1400 |
Note: The expected wavenumber ranges are based on typical values for the respective functional groups.
Chromatographic Techniques in Research
Chromatographic methods are indispensable for the separation and purification of this compound, as well as for the quantitative determination of its purity and enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. dovepress.com By using a suitable stationary phase and mobile phase, the compound can be separated from starting materials, byproducts, and other impurities. The retention time and peak area in the chromatogram are used for identification and quantification. Furthermore, chiral HPLC, employing a chiral stationary phase, is essential for separating and quantifying the enantiomers of this compound if it is synthesized as a racemic mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of this compound, it is often necessary to first convert the non-volatile acid into a more volatile derivative, such as a methyl ester. nih.gov This derivatization step allows the compound to be vaporized and passed through the GC column for separation, followed by detection and identification by the mass spectrometer. libretexts.orgnih.gov GC-MS is particularly useful for analyzing volatile organic impurities and reaction byproducts. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique in synthetic organic chemistry to monitor the progress of chemical reactions. researchgate.netresearchgate.net Its application is crucial in determining the optimal reaction time, ensuring the consumption of starting materials, and identifying the formation of the desired product, such as this compound.
The principle of TLC involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase. researchgate.net By comparing the retention factor (Rƒ) values of the spots from the reaction mixture with those of the starting materials and the pure product, a chemist can qualitatively assess the reaction's status. youtube.com
Methodology: To monitor a reaction producing this compound, a TLC plate is spotted with the initial starting materials, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture itself at various time intervals. youtube.com
Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.
Mobile Phase: A mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane, is typical. For carboxylic acids like this compound, which can exhibit "tailing" or streaking on silica plates due to strong hydrogen bond interactions, adding a small percentage (e.g., 0.1-1%) of acetic or formic acid to the mobile phase is often necessary. researchgate.net This suppresses the ionization of the carboxylic acid, leading to sharper, more defined spots. researchgate.netreddit.com
Visualization: The spots can be visualized under UV light (at 254 nm) due to the aromatic ring in the compound. Alternatively, staining reagents like p-anisaldehyde can be used, which often require heating the plate for color development. researchgate.netsarponggroup.com
As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. researchgate.net
Hypothetical TLC Data for Synthesis Monitoring
| Time Point | Observation in Starting Material Lane (Rƒ ≈ 0.6) | Observation in Product Lane (Rƒ ≈ 0.4) | Interpretation |
|---|---|---|---|
| T = 0 hr | Strong, clear spot | No spot visible | Reaction initiated. Only starting material present. |
| T = 2 hr | Spot intensity decreased | Faint spot appears | Reaction is progressing. Product is forming. |
| T = 5 hr | Faint spot visible | Strong spot intensity | Reaction nearing completion. |
| T = 8 hr | No spot visible | Strong, single spot | Reaction is complete. Starting material consumed. |
Advanced Analytical Applications
Fluorescent Derivatization Reagents for Carboxylic Acids
For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), the native properties of this compound may not provide sufficient sensitivity for detection at very low concentrations. Carboxylic acids generally lack strong native fluorescence, which is a highly sensitive detection method. oup.com To overcome this, fluorescent derivatization is employed. This process involves reacting the carboxylic acid group with a fluorescent labeling reagent to produce a highly fluorescent ester derivative, significantly enhancing detection sensitivity and selectivity. nih.govcapes.gov.br
Several classes of reagents are available for the derivatization of carboxylic acids. The choice of reagent depends on the required sensitivity, reaction conditions, and the analytical instrumentation available. nih.gov
Anthracene (B1667546) Derivatives: Reagents like 9-anthryldiazomethane (B78999) (ADAM) and 9-chloromethyl anthracene react with carboxylic acids to form fluorescent esters. oup.comthermofisher.com These derivatives can be detected with high sensitivity using a fluorescence detector. For example, derivatization with 9-chloromethyl anthracene allows for fluorescence detection with excitation at 365 nm and emission at 410 nm. oup.com
Coumarin Derivatives: Coumarins are another class of fluorophores used to create derivatizing agents for carboxylic acids. nih.gov
Diazomethane Analogs: Fluorescent analogs of diazomethane, such as 1-(pyrenyl)diazomethane (PDAM), react with carboxylic acids without the need for a catalyst. thermofisher.com PDAM is noted for its high chemical stability and provides even better detection limits than ADAM. thermofisher.com
The derivatization reaction typically involves mixing the carboxylic acid sample with the reagent in an appropriate solvent, often with a catalyst, and heating for a specific time to ensure complete reaction before HPLC analysis. oup.com
Table of Common Fluorescent Derivatization Reagents for Carboxylic Acids
| Reagent Class | Specific Reagent Example | Typical Reaction Conditions | Detection Wavelengths (Excitation/Emission) | Reference |
|---|---|---|---|---|
| Anthracene Derivatives | 9-Chloromethyl anthracene | Acetonitrile solvent, tetrabutylammonium (B224687) bromide catalyst, 50 min reaction time. | 365 nm / 410 nm | oup.com |
| Fluorescent Diazomethanes | 9-Anthryldiazomethane (ADAM) | Reacts without catalyst in organic solvents. | ~365 nm / ~412 nm | thermofisher.comtcichemicals.com |
| Fluorescent Diazomethanes | 1-(Pyrenyl)diazomethane (PDAM) | Reacts without catalyst; offers better stability and sensitivity than ADAM. | Not specified | thermofisher.com |
| Fluorescent Alkyl Halides | 5-(Bromomethyl)fluorescein | Reacts with carboxyl groups, often in the presence of a coupling agent like EDAC. | Not specified | thermofisher.com |
Radiosynthesis and Evaluation of Radiolabeled Derivatives for Imaging Studies
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that provides quantitative information about physiological and biochemical processes in vivo. nih.gov The development of radiolabeled probes derived from biologically active molecules is essential for PET imaging. A derivative of this compound could potentially be developed into a PET radiotracer by incorporating a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), due to its favorable half-life (approx. 110 minutes) and low positron energy. nih.gov
The radiosynthesis of an ¹⁸F-labeled derivative of this compound would involve a multi-step process. First, a suitable non-radioactive precursor molecule must be designed and synthesized. This precursor would already contain the core structure of the target molecule but would be modified to allow for the late-stage introduction of ¹⁸F. A common strategy is nucleophilic substitution, where a leaving group (e.g., tosylate, mesylate, or a trimethylammonium group) on the precursor is displaced by [¹⁸F]fluoride. nih.gov
General Radiosynthesis and Evaluation Workflow:
Precursor Synthesis: Design and synthesize a precursor molecule where a leaving group is strategically placed for the radiolabeling reaction.
Radiolabeling: React the precursor with no-carrier-added [¹⁸F]fluoride, which is produced in a cyclotron. This reaction is typically performed under controlled conditions (e.g., elevated temperature in an organic solvent) to achieve high radiochemical yield. nih.gov
Purification: The crude reaction mixture is purified, usually via automated HPLC, to separate the ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities.
Quality Control: The final product's radiochemical purity, molar activity, and stability are assessed to ensure it is suitable for in vivo studies. nih.gov
Preclinical Evaluation: The radiolabeled derivative is evaluated in animal models to determine its biodistribution, pharmacokinetics, and potential as an imaging agent for specific biological targets or diseases.
The development of such radiotracers is complex, requiring expertise in organic synthesis, radiochemistry, and nuclear medicine. nih.govnih.gov The ultimate goal is to create a probe that demonstrates high uptake in the target tissue and low uptake in surrounding non-target tissues, providing a clear and quantifiable PET image. nih.govnih.gov
Key Considerations for PET Radiotracer Development
| Parameter | Description | Importance |
|---|---|---|
| Radionuclide Choice | Selection of the positron-emitting isotope (e.g., ¹⁸F, ¹¹C). | The half-life must be long enough for synthesis and imaging but short enough to minimize radiation dose. ¹⁸F is often preferred for its 110-minute half-life. nih.gov |
| Radiochemical Yield | The efficiency of incorporating the radioisotope into the precursor molecule. | Higher yields are crucial for producing sufficient activity for imaging studies from a single synthesis run. |
| Molar Activity (Aₘ) | The ratio of radioactivity to the total molar amount of the compound (labeled and unlabeled). | High molar activity is needed to image targets present in low concentrations without causing pharmacological effects. |
| Radiochemical Purity | The percentage of the total radioactivity in the final product that is in the desired chemical form. | Must be very high (>95%) to ensure that the observed signal is from the intended tracer and not from radioactive impurities. nih.gov |
| In Vivo Stability | The ability of the radiotracer to resist metabolism and defluorination in a biological system. | Ensures that the PET signal accurately reflects the distribution of the intact tracer. nih.gov |
V. Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its stable three-dimensional structure and electronic behavior. These methods solve approximations of the Schrödinger equation to determine the energy and electronic distribution of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comsemanticscholar.org It is employed to determine optimized molecular geometries, corresponding to the lowest energy (ground state) conformation, as well as the structures of transition states in chemical reactions. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
For 3-Fluoro-2-methylphenylacetic acid, DFT would be used to establish the most stable arrangement of its atoms, considering the rotational freedom of the acetic acid side chain and its orientation relative to the substituted phenyl ring. Such studies provide the foundational data for more complex simulations.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-F | ~1.35 Å |
| Bond Length | C(aromatic)-C(methyl) | ~1.51 Å |
| Bond Length | C(aromatic)-C(acetic) | ~1.52 Å |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Angle | F-C-C(methyl) | ~119° |
| Dihedral Angle | C(aromatic)-C(acetic)-C(carboxyl)=O | ~90° |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.comsemanticscholar.orgnih.gov
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including chemical potential, hardness, softness, and an electrophilicity index. nih.gov This analysis helps in understanding the molecule's potential role in charge-transfer interactions.
| Property | Symbol | Illustrative Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap | ΔE | 5.3 | Chemical reactivity and stability |
| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution |
| Chemical Potential | μ | -3.85 | Electron escaping tendency |
| Electrophilicity Index | ω | 2.80 | Propensity to accept electrons |
Molecular Dynamics and Docking Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics and docking simulations are used to explore its behavior over time and its interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential binding modes and estimating the strength of the interaction, often expressed as a binding energy or docking score. Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. dovepress.commdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and how they fluctuate. mdpi.com
For this compound to be studied in this context, a specific protein target would need to be identified. The simulation would then reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding site.
| Parameter | Description | Hypothetical Value/Residues |
|---|---|---|
| Binding Energy | Estimated free energy of binding | -7.5 kcal/mol |
| Hydrogen Bonds | Key polar interactions stabilizing the complex | Carboxyl group with Arg120, Ser210 |
| Hydrophobic Interactions | Non-polar interactions with the protein pocket | Phenyl ring with Leu15, Val88, Ile105 |
| Halogen Bond | Interaction involving the fluorine atom | Fluorine with backbone carbonyl of Gly118 |
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 (Global Minimum) | ~90° | 0.0 | Most Stable |
| 2 | ~0° (eclipsed) | +4.5 | Unstable (Transition State) |
| 3 | ~180° | +1.8 | Metastable |
In Silico Approaches to Structure-Activity Relationships
In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By using computational descriptors, such as those derived from DFT (e.g., HOMO/LUMO energies, dipole moment) or docking (e.g., binding energy), it is possible to build predictive models. These models can help rationalize the observed activities of existing molecules and guide the design of new compounds with improved potency. researchgate.net
For phenylacetic acid derivatives, an SAR model could investigate how the position and nature of substituents on the phenyl ring affect a specific biological endpoint. For instance, the position of the fluorine atom (e.g., position 3 versus 4) or the methyl group could significantly alter electronic properties and steric profile, thereby influencing binding affinity for a target receptor.
| Compound Modification | Structural Change | Predicted Impact on Hypothetical Activity | Rationale |
|---|---|---|---|
| A | Move F from C3 to C4 | Potentially increase | Alters molecular electrostatic potential; may improve interactions with a specific sub-pocket. |
| B | Remove CH3 from C2 | Potentially decrease | Loss of hydrophobic contact; allows for greater conformational freedom which could be entropically unfavorable. |
| C | Replace F at C3 with Cl | Uncertain | Increases size and alters electronic properties; effect is target-dependent. |
| D | Add a hydroxyl group to C5 | Potentially increase | Introduces a new hydrogen bond donor/acceptor site. |
Prediction of Fluorescence Quantum Yields
The prediction of fluorescence quantum yields through computational methods is a significant area of research, aiming to guide the design of new fluorescent materials. nih.govchemrxiv.orgnih.gov Machine learning (ML) algorithms, for instance, have been developed to predict photophysical properties like emission wavelengths and quantum yields. nih.govchemrxiv.orgchemrxiv.org These models are often trained on large databases of known chromophores and solvents. nih.govchemrxiv.orgchemrxiv.org For a molecule like this compound, its SMILES (Simplified Molecular Input Line Entry System) fingerprint would be used as an input for a trained model, such as a Random Forest algorithm, to predict its fluorescence quantum yield in various solvents. nih.gov The accuracy of these predictions is typically evaluated by metrics like the root-mean-square error (RMSE). nih.govchemrxiv.org
First-principles calculations also offer a route to predict fluorescence quantum yields. nih.gov This often involves calculating the rates of radiative and non-radiative decay from the first excited singlet state. The harmonic approximation is a common approach used in these calculations to model the vibrational structure of the molecule in its ground and excited states. nih.gov However, the reliability of this approximation for non-radiative rates can be a point of concern, as non-adiabatic transitions involve highly excited vibrational states that may deviate significantly from harmonic behavior. nih.gov
Illustrative Data Table for Predicted Fluorescence Quantum Yield
| Solvent | Predicted Quantum Yield (Φ) | Prediction Method |
| Cyclohexane | 0.15 | Machine Learning (Random Forest) |
| Ethanol | 0.22 | Machine Learning (Random Forest) |
| Water | 0.18 | Ab initio (Harmonic Approximation) |
| Note: This table is for illustrative purposes only, as specific predictive studies on this compound were not found in the reviewed literature. |
Modeling of Reaction Kinetics
Theoretical modeling of reaction kinetics provides a molecular-level understanding of reaction mechanisms and rates. For a molecule like this compound, computational methods can be employed to study various reactions it might undergo, such as oxidation, decarboxylation, or reactions involving the aromatic ring.
Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for modeling reaction kinetics. These methods can be used to locate transition states and calculate activation energies, which are crucial for determining reaction rates. For reactions in solution, the influence of the solvent can be modeled either implicitly, using a continuum solvent model, or explicitly, by including a number of solvent molecules in the calculation.
Illustrative Data Table for Modeled Reaction Kinetics
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| Decarboxylation | DFT (B3LYP/6-31G*) | 35.2 |
| Hydroxylation (ortho) | QM/MM | 28.7 |
| Esterification with Ethanol | DFT (M06-2X/def2-TZVP) | 15.4 |
| Note: This table is for illustrative purposes only, as specific kinetic modeling studies on this compound were not found in the reviewed literature. |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and function of molecules. nih.gov NCI analysis is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in molecular systems. nih.govresearchgate.net This analysis is based on the electron density and its derivatives.
For this compound, NCI analysis could be used to study intramolecular interactions, such as the interaction between the carboxylic acid group and the fluorine atom or the methyl group. It can also be used to investigate intermolecular interactions, for example, in the crystalline state or in solution, revealing how the molecules interact with each other or with solvent molecules. The results of an NCI analysis are typically visualized as surfaces in three-dimensional space, where the color of the surface indicates the type and strength of the interaction.
In fluctuating environments like solutions, an averaged NCI (aNCI) index can be employed to characterize the magnitude and fluctuations of these interactions over time, providing a more dynamic picture of the solvation structure. nih.gov
Illustrative Data Table for Non-Covalent Interaction Analysis
| Interacting Atoms | Type of Interaction | Estimated Interaction Energy (kcal/mol) |
| O-H (acid) --- F (ring) | Weak Intramolecular Hydrogen Bond | -1.2 |
| C-H (methyl) --- O (carbonyl) | Weak C-H---O Interaction | -0.8 |
| Phenyl Ring --- Phenyl Ring (dimer) | π-π Stacking | -2.5 |
| Note: This table is for illustrative purposes only, as specific NCI analysis studies on this compound were not found in the reviewed literature. |
Vi. Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of 3-Fluoro-2-methylphenylacetic acid and its analogs is an area of active investigation, with researchers aiming for more efficient, scalable, and environmentally friendly methods. While specific details for the direct synthesis of this compound are not extensively published in readily available literature, general methods for the preparation of related phenylacetic acids provide insight into potential routes.
One established approach for creating phenylacetic acid derivatives is the Willgerodt-Kindler reaction. A Chinese patent describes a method for preparing methylphenylacetic acids that involves reacting a corresponding methylphenylacetic acid with morpholine (B109124) and sulfur, followed by hydrolysis. google.com This suggests a possible, albeit general, pathway that could be adapted for this compound.
More modern and targeted synthetic strategies often involve multi-step sequences. For instance, a multi-step synthesis for 2-[(3,4,5-triphenyl)phenyl]acetic acid starts from 2,6-dibromo-4-methylaniline, building the complex aromatic structure through a Suzuki coupling reaction, followed by functional group manipulations to introduce the acetic acid moiety. mdpi.com This highlights the modular nature of synthetic routes to complex phenylacetic acids. Another relevant synthesis involves the acetylation of 3-Fluoro-2-methylaniline to produce 3-fluoro-2-methyl-N-acetylaniline, a key intermediate for more complex molecules.
The introduction of fluorine into organic molecules is a critical step that has seen significant advancements. These methods are crucial for the synthesis of compounds like this compound. The following table summarizes some modern synthetic reactions that are relevant to the synthesis of fluorinated and chiral molecules.
| Reaction Type | Description | Potential Relevance |
| Asymmetric Allylic Alkylation | A transition metal-catalyzed reaction that is a powerful method for creating stereocenters. It can be used with fluorine-containing nucleophiles to produce chiral fluorinated molecules. | Creation of specific stereoisomers of this compound derivatives, which may have distinct biological activities. |
| Asymmetric Mannich Reaction | An organocatalytic reaction that provides an efficient route to synthesize fluorinated amino compounds. | Useful for developing derivatives of this compound that incorporate amino groups, expanding the chemical space for drug discovery. |
These advanced synthetic methods offer pathways to not only produce this compound but also to generate a diverse library of derivatives with controlled stereochemistry, which is crucial for developing potent and selective therapeutic agents.
Discovery of New Biological Targets and Mechanisms of Action
A significant area of current research is the identification of the specific biological targets and understanding the mechanisms of action for compounds derived from this compound. While this compound itself is primarily a building block, its structural motifs are found in molecules with interesting biological activities.
A notable study investigated a series of aryl acetamide (B32628) triazolopyridazines as potential treatments for cryptosporidiosis, a parasitic disease. nih.gov This research synthesized and tested a range of compounds, including those derived from fluorinated phenylacetic acids, to establish structure-activity relationships (SAR). The study found that the presence and position of fluorine on the phenyl ring played a remarkable role in the compound's potency. nih.gov However, the specific biological target of this series of compounds remains unknown. nih.gov The table below summarizes some of the SAR findings from this study.
| Compound Feature | Observation |
| 2-Position Substitution | Generally leads to inactive compounds. nih.gov |
| Electron-Withdrawing Groups (EWGs) | Typically perform better than electron-donating groups (EDGs). nih.gov |
| 4-Position Fluorine | Leads to a greater than 10-fold average increase in potency compared to compounds without the fluorine. nih.gov |
| 3-Position Fluorine | Generally provides little to no improvement in potency. nih.gov |
Preliminary studies on compounds structurally similar to 4-Fluoro-3-methylphenylacetic acid suggest they may interact with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. smolecule.com Another research effort identified derivatives of 2-(thiophen-2-yl)acetic acid as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov This suggests that derivatives of this compound could potentially target similar pathways.
The search for novel anti-inflammatory agents has also led to the investigation of molecules that target the X-chromosome-linked inhibitor of apoptosis protein (XIAP), which is involved in inflammatory signaling. nih.gov The design and synthesis of small molecules to selectively inhibit specific domains of XIAP represents a promising strategy for developing new therapeutics for inflammatory diseases. nih.gov
Development of Advanced Therapeutic Agents
The unique properties imparted by fluorine, such as enhanced metabolic stability and bioavailability, make this compound an attractive scaffold for the development of advanced therapeutic agents. smolecule.com Phenylacetic acid derivatives are known building blocks for a number of nonsteroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen (B1673479) and loxoprofen (B1209778). mdpi.comnih.gov
Research is ongoing to develop new therapeutic agents with improved efficacy and safety profiles. One approach is molecular hybridization, where two or more pharmacophores are combined into a single molecule to target multiple pathways or to enhance the desired therapeutic effect while minimizing adverse effects. nih.gov This strategy has been used to develop novel anti-inflammatory compounds. nih.gov
The development of derivatives of existing drugs is another active area of research. For example, derivatives of the NSAID loxoprofen have been synthesized to have lower membrane permeabilization activity, which is associated with a reduction in gastric lesions, a common side effect of NSAIDs. nih.gov These new compounds demonstrated equivalent anti-inflammatory effects to the parent drug but with a better safety profile. nih.gov
The potential applications for therapeutic agents derived from fluorinated phenylacetic acids are broad, with a significant focus on inflammatory conditions and infections. smolecule.com The ability to fine-tune the properties of these molecules by modifying the substitution pattern on the phenyl ring makes them versatile candidates for drug discovery programs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of new chemical entities, including derivatives of this compound. These computational tools are increasingly being used to accelerate the drug discovery process. nih.gov
In the realm of compound design, AI can be used to predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This can significantly reduce the time and cost associated with drug development. While not specific to this compound, generative AI is being applied in early-stage drug discovery for various conditions. chemrxiv.org
For chemical synthesis, ML models are being developed for retrosynthesis, the process of planning a synthetic route backward from the target molecule to commercially available starting materials. nih.govrsc.org These models can learn from the vast repository of published chemical reactions to propose viable synthetic pathways. nih.gov Some of the key aspects of AI in chemical synthesis are highlighted in the table below.
| AI Application | Description | Impact on Drug Discovery |
| Retrosynthesis Prediction | AI algorithms analyze a target molecule and suggest a sequence of reactions to synthesize it. nih.govrsc.org | Accelerates the planning of synthetic routes for novel and complex molecules. |
| Reaction Prediction | Machine learning models can predict the outcome of a chemical reaction, including the major products and potential side products. nih.gov | Helps chemists to optimize reaction conditions and avoid unproductive experiments. |
| Automated Synthesis | AI-driven robotic platforms can execute the synthetic steps proposed by retrosynthesis algorithms, enabling the autonomous synthesis of molecules. nih.gov | Allows for high-throughput synthesis and rapid iteration of design-make-test cycles. |
While the application of AI specifically to this compound has not been detailed in the literature, the general advancements in this field are highly relevant. As these technologies mature, they will undoubtedly be applied to the design and synthesis of novel therapeutic agents based on this and other fluorinated scaffolds.
Q & A
Q. What analytical methods are recommended for confirming the purity of 3-Fluoro-2-methylphenylacetic acid in synthetic workflows?
- Methodological Answer: Purity verification typically employs gas chromatography (GC) and thin-layer chromatography (TLC), as specified for structurally similar compounds like 3-Fluorophenylacetic acid (≥98.0% purity by GC/T) . High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥99% purity criteria) can further validate purity . Cross-referencing with infrared (IR) spectroscopy (e.g., Coblentz Society spectral data) ensures structural integrity .
Q. How should this compound be stored to maintain stability during experimental use?
- Methodological Answer: Store the compound in a cool, dry environment, protected from moisture and heat, as degradation occurs under these conditions . Avoid contact with strong acids, bases, oxidizing/reducing agents, and incompatible materials (e.g., reactive metals) . Use airtight containers to prevent hygroscopic absorption.
Q. What are the critical physicochemical properties of this compound for experimental design?
- Methodological Answer: Key properties include:
- Molecular formula: C₉H₉FO₂ (derived from analogs like 3-Fluorophenylacetic acid, C₈H₇FO₂) .
- Melting point: ~47°C (based on similar fluorinated phenylacetic acids) .
- Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, acetone) due to carboxylic acid functionality.
Advanced Research Questions
Q. How can researchers address gaps in toxicological data for this compound in preclinical studies?
- Methodological Answer: Conduct acute toxicity assays (e.g., OECD Guideline 423) using rodent models, prioritizing dermal/ocular irritation tests due to structural similarities to irritants like 4-Hydroxy-3-methoxyphenylacetic acid . Mitigate risks by using PPE and fume hoods during handling. Cross-reference analogs (e.g., 3-Fluorophenylacetic acid) for preliminary hazard predictions .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer: Combine multiple characterization techniques:
- NMR: Compare δ values for fluorine and methyl groups (e.g., ¹⁹F NMR for fluorine environment analysis).
- IR spectroscopy: Validate carbonyl (C=O) and C-F stretches against reference spectra (e.g., Coblentz Society data) .
- Mass spectrometry: Confirm molecular ion peaks (e.g., m/z 154.14 for the parent compound) .
Q. How can researchers design experiments to study the bioactivity of this compound derivatives?
- Methodological Answer:
- Derivatization: Introduce functional groups (e.g., methyl or methoxy groups) at the phenyl ring to modulate electronic effects .
- Biological assays: Test inhibition of enzymatic targets (e.g., cyclooxygenase) using fluorometric assays, referencing methodologies for related anti-inflammatory agents .
- SAR analysis: Correlate substituent effects (e.g., fluorine position) with activity using QSAR models .
Q. What synthetic routes optimize yield for this compound in multi-step reactions?
- Methodological Answer:
- Step 1: Friedel-Crafts acylation of 2-methylfluorobenzene with chloroacetic acid.
- Step 2: Hydrolysis of the intermediate acyl chloride under controlled pH (4–6) to prevent decarboxylation .
- Yield optimization: Use catalysts like AlCl₃ for electrophilic substitution and monitor reaction progress via TLC .
Data Contradictions and Validation
Q. How should discrepancies in melting points or spectral data between literature sources be reconciled?
- Methodological Answer:
- Reproducibility checks: Replicate synthesis and purification steps (e.g., recrystallization solvents).
- Inter-lab validation: Collaborate with independent labs to verify data using standardized protocols (e.g., ASTM methods) .
- Database cross-referencing: Compare with authoritative sources like PubChem (CID 67617) and ECHA (EC 206-360-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
